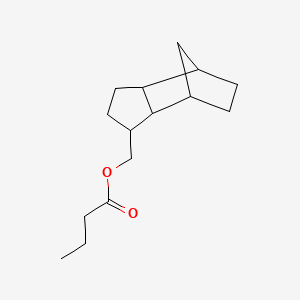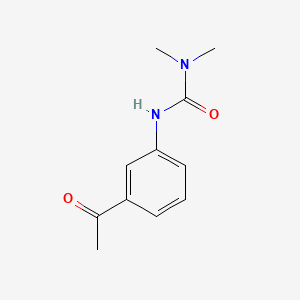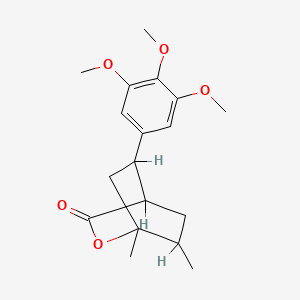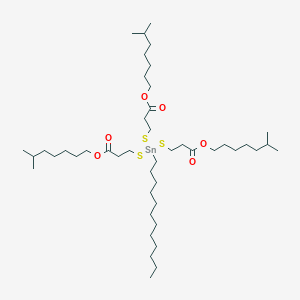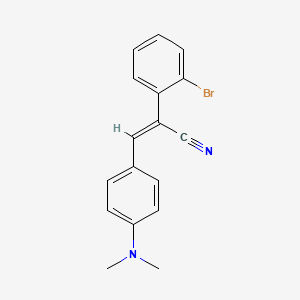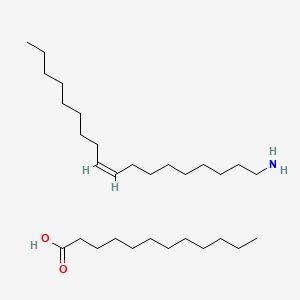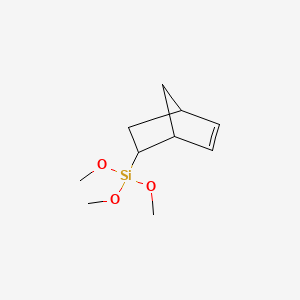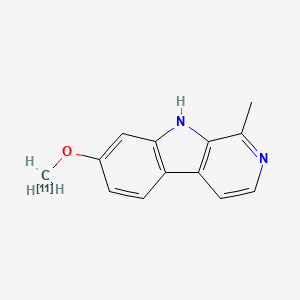
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group, a chloro-dimethoxyphenyl group, and an oxopropionamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, m-nitroaniline, is reduced to m-phenylenediamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of the Chloro-Dimethoxyphenyl Intermediate: 4-chloro-2,5-dimethoxyaniline is synthesized from 4-chloro-2,5-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Coupling Reaction: The two intermediates are coupled using a suitable coupling reagent such as carbodiimide in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropionamide moiety, converting it to an alcohol.
Substitution: The chloro group in the chloro-dimethoxyphenyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.
Industry
Materials Science: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro-dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide: Unique due to the presence of both aminophenyl and chloro-dimethoxyphenyl groups.
3-(m-Aminophenyl)-N-(4-methoxyphenyl)-3-oxopropionamide: Lacks the chloro group, leading to different reactivity and binding properties.
3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxypropionamide: Contains a hydroxyl group instead of a carbonyl group, affecting its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
31522-24-4 |
|---|---|
分子式 |
C17H17ClN2O4 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
3-(3-aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-15-8-13(16(24-2)7-12(15)18)20-17(22)9-14(21)10-4-3-5-11(19)6-10/h3-8H,9,19H2,1-2H3,(H,20,22) |
InChI 键 |
ZBCHZFVYNMECCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)CC(=O)C2=CC(=CC=C2)N)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


